Glycine-beta-muricholic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

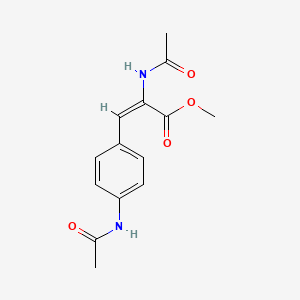

Glycine-beta-muricholic acid is a bile acid derivative primarily found in mice. It is a glycine-conjugated form of beta-muricholic acid, which is a murine-specific primary bile acid. This compound is known for its role as an intestine-selective antagonist of the farnesoid X receptor (FXR), which is involved in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycine-beta-muricholic acid involves the conjugation of glycine to beta-muricholic acid. This process typically requires the activation of the carboxyl group of beta-muricholic acid, followed by the nucleophilic attack of the amino group of glycine. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound may involve microbial transformations. Microbes can deconjugate amino acids like glycine or taurine from bile acids and then re-conjugate them . This method leverages the natural enzymatic processes of microbes to achieve the desired conjugation.

Chemical Reactions Analysis

Types of Reactions: Glycine-beta-muricholic acid undergoes several types of chemical reactions, including:

Deconjugation: The removal of the glycine moiety by microbial enzymes.

Hydroxylation: Addition of hydroxyl groups to the steroid nucleus.

Epimerization: Conversion of one stereoisomer into another.

Common Reagents and Conditions:

Deconjugation: Catalyzed by bile salt hydrolase enzymes found in gut microbiota.

Hydroxylation: Typically involves cytochrome P450 enzymes.

Epimerization: Can occur under basic conditions or in the presence of specific enzymes.

Major Products:

Deconjugation: Produces beta-muricholic acid.

Hydroxylation: Results in hydroxylated derivatives of this compound.

Epimerization: Leads to the formation of epimers of this compound.

Scientific Research Applications

Glycine-beta-muricholic acid has several scientific research applications:

Chemistry: Used as a model compound to study bile acid chemistry and transformations.

Biology: Investigated for its role in gut microbiota interactions and bile acid metabolism.

Medicine: Explored for its potential therapeutic effects in liver diseases, obesity, and insulin resistance

Industry: Utilized in the development of bile acid-based therapeutics and supplements.

Mechanism of Action

Glycine-beta-muricholic acid exerts its effects primarily by antagonizing the farnesoid X receptor (FXR) in the intestine. This antagonism leads to decreased expression of FXR target genes involved in bile acid synthesis and transport. Additionally, it reduces intestinal ceramide levels, thereby lowering liver endoplasmic reticulum stress and proinflammatory cytokine production .

Comparison with Similar Compounds

Tauro-beta-muricholic acid: Another conjugated form of beta-muricholic acid, but with taurine instead of glycine.

Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different physiological roles.

Cholic acid: Another primary bile acid in humans, differing in hydroxylation patterns.

Uniqueness: Glycine-beta-muricholic acid is unique due to its specific interaction with the farnesoid X receptor (FXR) and its intestine-selective effects. Unlike other bile acids, it has been shown to have favorable metabolic effects, such as reducing obesity and insulin resistance .

Properties

Molecular Formula |

C26H43NO6 |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1 |

InChI Key |

ZQYUKJFJPJDMMR-AUZPDLAUSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)

![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)

![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)